molecular formula C6H8N2O B1598519 2,5-Dimethylpyrazine 1-oxide CAS No. 6890-37-5

2,5-Dimethylpyrazine 1-oxide

Cat. No.: B1598519
CAS No.: 6890-37-5
M. Wt: 124.14 g/mol
InChI Key: JXYUJHIUMUUOJM-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazine 1-oxide is a heterocyclic organic compound with a molecular formula of C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 2 and 5 positions and an oxygen atom bonded to the nitrogen at the 1 position. This compound is known for its distinct odor and is used in various industrial applications, including as a flavoring agent and in pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylpyrazine 1-oxide can be synthesized through the oxidation of 2,5-dimethylpyrazine. One common method involves the use of oxidizing agents such as potassium peroxomonosulfate (OXONE®) in water or acetone mixtures. This method provides good yields and is efficient for producing the desired N-oxide products . Another approach involves the use of dimethyldioxirane, which is particularly effective for acetone-soluble compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of engineered microbial strains. For example, Escherichia coli can be genetically modified to enhance the production of 2,5-dimethylpyrazine through metabolic engineering strategies. This method optimizes the synthesis process by reconstructing metabolic pathways and enhancing cofactor regeneration .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrazine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium peroxomonosulfate (OXONE®), dimethyldioxirane.

    Reducing Agents: Hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: 2,5-Dimethylpyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethylpyrazine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethylpyrazine 1-oxide involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of cancer cells and microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular respiration and DNA synthesis .

Comparison with Similar Compounds

2,5-Dimethylpyrazine 1-oxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its non-oxidized counterparts.

Properties

IUPAC Name

2,5-dimethyl-1-oxidopyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-4-8(9)6(2)3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYUJHIUMUUOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400807
Record name 2,5-Dimethyl-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-37-5
Record name 2,5-Dimethyl-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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